molecular formula C12H23NO5 B558124 Boc-Ser(tBu)-OH CAS No. 13734-38-8

Boc-Ser(tBu)-OH

Cat. No. B558124
CAS RN: 13734-38-8
M. Wt: 261.31 g/mol
InChI Key: BPYLRGKEIUPMRJ-QMMMGPOBSA-N
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Description

Boc-Ser(tBu)-OH, also known as N-α-t.-Boc-O-t.-butyl-L-serine, is a type of amino acid derivative used in peptide synthesis . It is also known as a tetrapeptide, cyclic peptide that possesses antigenicity and fluorescence resonance . It can be used as a fluorescent probe to detect the lysines residues on the surface of proteins .


Synthesis Analysis

Boc-Ser(tBu)-OH may be used in the synthesis of 2-(N - Fmoc)-3-(N - Boc - N -methoxy)-diaminopropanoic acid (Fmoc: 9-fluorenylmethoxycarbonyl; Boc: t-butyloxycarbonyl) and Boc-Ser-Leu-OMe cyclic peptide synthesis .


Molecular Structure Analysis

The molecular formula of Boc-Ser(tBu)-OH is C12H23NO5 . Its molecular weight is 261.31 . The SMILES string representation is CC©©OCC@HOC©©C)C(O)=O .


Physical And Chemical Properties Analysis

Boc-Ser(tBu)-OH is a solid substance . It has a density of 1.1±0.1 g/cm3 . Its boiling point is 383.1±37.0 °C . The molar refractivity is 66.2±0.3 cm3 . It has 6 H bond acceptors and 2 H bond donors . It has 7 freely rotating bonds .

Scientific Research Applications

“Boc-Ser(tBu)-OH” is a derivative of the amino acid serine . It’s used in scientific research, particularly in the field of biochemistry for peptide synthesis . The Boc (tert-butoxycarbonyl) group is a protective group used in organic synthesis .

In peptide synthesis, the Boc group is used to protect the amine group of the amino acid during the synthesis process . This prevents unwanted side reactions from occurring. Once the peptide chain is formed, the Boc group can be removed under acidic conditions .

  • Automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters

  • Greening Fmoc/tBu solid-phase peptide synthesis

  • Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride

  • Ergogenic Supplements

    • Outcome: They are recognized to be beneficial as ergogenic dietary substances .

Safety And Hazards

Boc-Ser(tBu)-OH should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYLRGKEIUPMRJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426914
Record name Boc-Ser(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Ser(tBu)-OH

CAS RN

13734-38-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13734-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 334309
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boc-Ser(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
W Zeng, DC Jackson, K Rose - Journal of peptide science: an …, 1996 - Wiley Online Library
Synthetic lipopeptides are showing promise as vaccine candidates, but until now it has been very difficult to prepare them in homogeneous form. We describe the synthesis and …
Number of citations: 45 onlinelibrary.wiley.com
DA Stetsenko, VS Apukhtina, BP Chelobanov… - Russian Journal of …, 2016 - Springer
We describe herein a new method for cleaving from resin and removing acid-labile protecting groups in solid-phase peptide synthesis in the presence of a polyfluorinated alcohol (…
Number of citations: 6 link.springer.com
W Zhang, S Takahashi, N Shimada, A Maruyama - Small, 2023 - Wiley Online Library
2D nanosheets self‐assembled with amphiphilic molecules are promising tools for biomedical applications; yet, there are challenges to form and stabilize these nanosheets under …
Number of citations: 4 onlinelibrary.wiley.com
P Botti, TD Pallin, JP Tam - Journal of the American Chemical …, 1996 - ACS Publications
We describe a general method for the preparation of cyclic peptides by intramolecular thiazolidine formation from linear, unprotected peptide precursors. The precursors contain a …
Number of citations: 138 pubs.acs.org
C Buré, P Marceau, H Meudal… - Journal of Peptide …, 2012 - Wiley Online Library
C‐terminally modified peptides aldehyde (glycinal and alpha‐oxo aldehyde peptides) and ketone (pyruvic acid‐containing peptide) were synthesised to get new insights into the …
Number of citations: 12 onlinelibrary.wiley.com
GA Cremer, N Bureaud, D Lelièvre… - … A European Journal, 2004 - Wiley Online Library
Our goal was to develop mimics of MUC1, highly immunogenic to induce an efficient immune response against the tumor‐associated form of MUC1, and sufficiently different from the …
Y Zong, X Sun, H Gao, KJ Meyer… - Journal of medicinal …, 2018 - ACS Publications
Teixobactin, targeting lipid II, represents a new class of antibiotics with novel structures and has excellent activity against Gram-positive pathogens. We developed a new convergent …
Number of citations: 40 pubs.acs.org
T Wei, H Liu, H Wu, F Pu, X Li - STAR protocols, 2021 - Elsevier
Dissecting the function of proteins’ post-translational modifications (PTMs) is seriously hindered by the difficulty in obtaining the homogeneous protein with the PTMs of interest. …
Number of citations: 4 www.sciencedirect.com
E Garanger, D Boturyn, JL Coll, MC Favrot… - Organic & biomolecular …, 2006 - pubs.rsc.org
We study herein the multivalency effect of a cluster of αVβ3-ligands held on a cyclodecapeptide template. An array of RAFT(c[-RGDfK-])n derivatives containing from one to sixteen …
Number of citations: 117 pubs.rsc.org
D Liu, G Shu, F Jin, J Qi, X Xu, Y Du, H Yu, J Wang… - Science …, 2020 - science.org
The development of drugs with rapid distribution in the kidney and long-term retention in the renal tubule is a breakthrough for enhanced treatment of acute kidney injury (AKI). Here, l-…
Number of citations: 99 www.science.org

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